![molecular formula C34H32CuN4O4 B12414183 copper;3-[18-(2-carboxylatoethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydron](/img/structure/B12414183.png)
copper;3-[18-(2-carboxylatoethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydron
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Copper;3-[18-(2-carboxylatoethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydron is a complex chemical compound that belongs to the class of porphyrins Porphyrins are organic compounds, often characterized by their large, aromatic ring structures This particular compound is notable for its copper ion center, which imparts unique chemical and physical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of copper;3-[18-(2-carboxylatoethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydron typically involves the following steps:
Formation of the Porphyrin Ring: This is achieved through the condensation of pyrrole and an aldehyde under acidic conditions to form a porphyrinogen, which is then oxidized to form the porphyrin ring.
Metalation: The porphyrin ring is then reacted with a copper salt, such as copper(II) acetate, under basic conditions to insert the copper ion into the center of the porphyrin ring.
Functionalization: The carboxylatoethyl and ethenyl groups are introduced through various organic reactions, such as alkylation and vinylation, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar steps but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reaction systems may be employed to ensure consistency and efficiency.
化学反应分析
Types of Reactions
Copper;3-[18-(2-carboxylatoethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydron can undergo various types of chemical reactions, including:
Oxidation: The copper center can participate in redox reactions, where it alternates between different oxidation states.
Reduction: The compound can be reduced under specific conditions, often involving reducing agents like sodium borohydride.
Substitution: The ethenyl and carboxylatoethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state copper complexes, while substitution reactions can introduce various functional groups into the porphyrin structure.
科学研究应用
Copper;3-[18-(2-carboxylatoethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydron has several scientific research applications:
Chemistry: Used as a catalyst in organic reactions, particularly in oxidation and reduction processes.
Biology: Studied for its potential role in mimicking natural enzymes and its interactions with biological molecules.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment, where it can generate reactive oxygen species upon light activation.
Industry: Utilized in the development of sensors and electronic devices due to its unique electronic properties.
作用机制
The mechanism of action of copper;3-[18-(2-carboxylatoethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydron involves its ability to interact with various molecular targets and pathways:
Reactive Oxygen Species (ROS) Generation: The copper center can catalyze the production of ROS, which can damage cellular components and be used in therapeutic applications.
Enzyme Mimicry: The compound can mimic the activity of natural enzymes, facilitating biochemical reactions.
Electron Transfer: The copper ion can participate in electron transfer reactions, making it useful in electronic applications.
相似化合物的比较
Similar Compounds
Copper(II) acetate: A simpler copper complex used in various chemical reactions.
Copper(II) sulfate: Another copper compound with widespread industrial and laboratory applications.
Iron porphyrins: Similar in structure but with an iron center, used in biological studies and as catalysts.
Uniqueness
Copper;3-[18-(2-carboxylatoethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydron is unique due to its specific functional groups and the presence of a copper ion, which imparts distinct chemical and physical properties. Its ability to generate ROS and mimic enzyme activity makes it particularly valuable in scientific research and industrial applications.
属性
分子式 |
C34H32CuN4O4 |
|---|---|
分子量 |
624.2 g/mol |
IUPAC 名称 |
copper;3-[18-(2-carboxylatoethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydron |
InChI |
InChI=1S/C34H34N4O4.Cu/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h7-8,13-16H,1-2,9-12H2,3-6H3,(H4,35,36,37,38,39,40,41,42);/q;+2/p-2 |
InChI 键 |
ASFPSNQTLAUXFI-UHFFFAOYSA-L |
规范 SMILES |
[H+].[H+].CC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C=C)C)C=C)C)C(=C3CCC(=O)[O-])C)CCC(=O)[O-].[Cu+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 3-[[2-[4-[4-(1-benzyltriazol-4-yl)butoxy]phenyl]-4-oxochromen-3-yl]oxymethyl]benzoate](/img/structure/B12414106.png)
![1,4-Bis[2-(2-aminoethylamino)ethylamino]-5,8-dihydroxyanthracene-9,10-dione](/img/structure/B12414118.png)

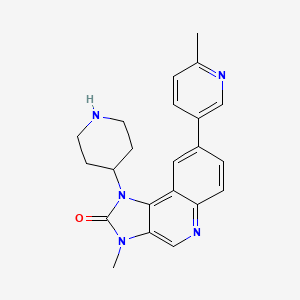
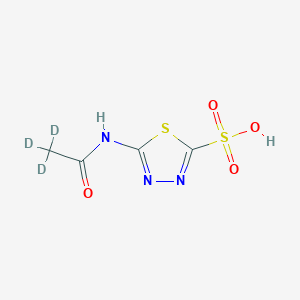
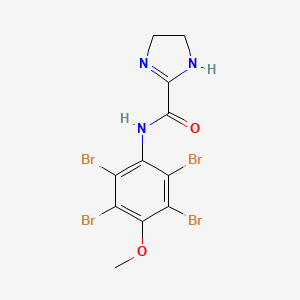

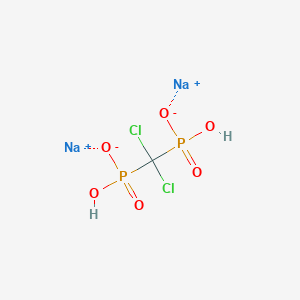
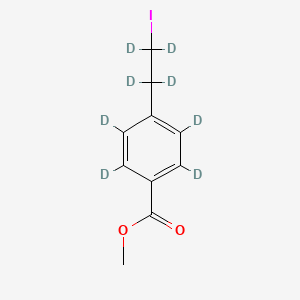

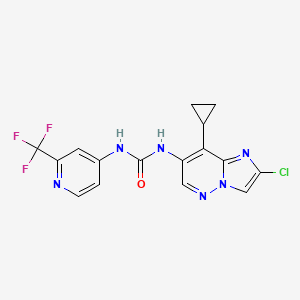
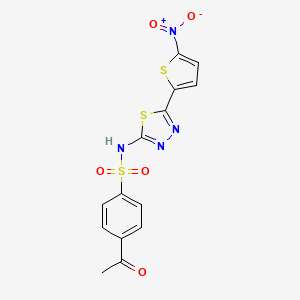

![2-[2,3-dichloro-4-(3,3,4,4,4-pentadeuterio-2-methylidenebutanoyl)phenoxy]acetic acid](/img/structure/B12414189.png)
